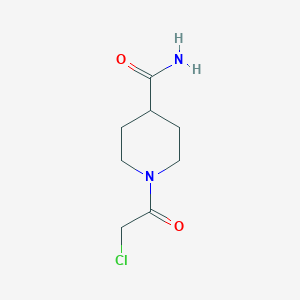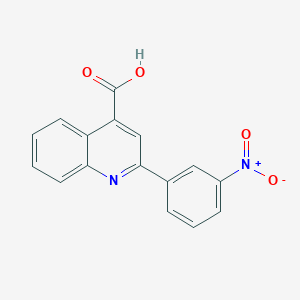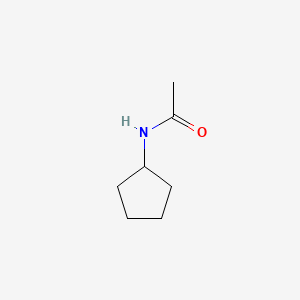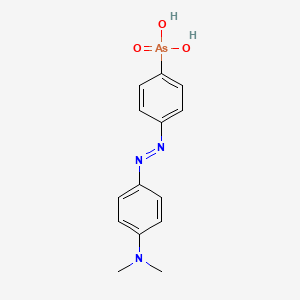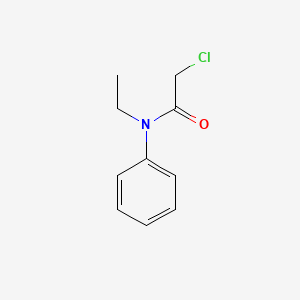
3,3',4,5'-Tetrachlorobiphenyl
Übersicht
Beschreibung
3,3',4,5'-Tetrachlorobiphenyl (TCB) is a polychlorinated biphenyl (PCB) compound that is composed of four chlorine atoms attached to two phenyl rings. It is one of the most persistent and toxic environmental pollutants and is a known human carcinogen. PCBs have been used in a wide range of industrial applications, such as in the production of electrical equipment, plasticizers, and flame retardants. Despite the ban on the production of PCBs in the United States in 1977, TCB and other PCBs can still be found in the environment due to their persistence in the environment.
Wissenschaftliche Forschungsanwendungen
Insulation and Lubrication
This compound has been utilized for its thermal and chemical stability in applications requiring insulation and lubrication. Its low vapor pressure and flammability make it suitable for these purposes .
Pesticide Extension
Due to its stable nature, 3,3’,4,5’-Tetrachlorobiphenyl has been used to extend the effectiveness of pesticides .
Adhesion and Sealing
Its chemical properties have also been exploited in adhesion and sealing applications .
Heat Transfer
The compound’s stability under high temperatures makes it an excellent candidate for heat transfer applications .
Painting
3,3’,4,5’-Tetrachlorobiphenyl: has been used in the painting industry, likely due to its chemical resistance and stability .
Carbonless Copy Paper
In the past century, this compound was widely used in carbonless copy paper production .
Sorption Mechanism Study
Research has been conducted on the sorption mechanism of 3,3’,4,5’-Tetrachlorobiphenyl on humic acids using spectroscopy analysis .
Environmental Biotransformation
Studies have investigated how 3,3’,4,5’-Tetrachlorobiphenyl is metabolized in the environment, which is crucial for understanding its fate and impact .
Wirkmechanismus
Target of Action
The primary target of 3,3’,4,5’-Tetrachlorobiphenyl (also known as PCB 79) is Estrogen sulfotransferase . This enzyme plays a crucial role in the regulation of estrogen .
Mode of Action
The compound interacts with its target through a process known as organohalide respiration . This process involves the reduction of halogenated organic compounds by bacteria . In the case of PCB 79, the compound is dechlorinated and hydroxylated .
Biochemical Pathways
It is known that the compound undergoesmetabolic transformations in organisms . These transformations include the rearrangement of chlorine atoms and the hydroxylation of the compound .
Pharmacokinetics
The pharmacokinetics of PCB 79 involve its distribution, metabolism, and excretion by the organism . The rate of metabolism and excretion of PCB 79 is slower than would be predicted according to its degree of chlorination . The relative rates of metabolism for PCB 79 and other polychlorinated biphenyls can be ordered according to the number of adjacent unsubstituted carbon-atom pairs they contain .
Result of Action
The result of PCB 79’s action is the formation of hydroxylated metabolites . These metabolites include 4-hydroxy-3,3’,4’,5-tetrachlorobiphenyl (4-OH-CB79), 5-hydroxy-3,3’,4,4’-tetrachlorobiphenyl (5-OH-CB77), and others . The formation of these metabolites suggests that the compound has undergone significant metabolic transformations .
Action Environment
The action of PCB 79 is influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other organisms, such as plants . In one study, poplar plants were found to be able to hydroxylate PCB 79, suggesting that the compound’s action can be influenced by the presence of specific types of organisms . Additionally, the compound’s action can be influenced by its concentration in the environment .
Eigenschaften
IUPAC Name |
1,2-dichloro-4-(3,5-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-9-3-8(4-10(14)6-9)7-1-2-11(15)12(16)5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCTXEMDCZGPCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074155 | |
| Record name | 3,3',4,5'-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3',4,5'-Tetrachlorobiphenyl | |
CAS RN |
41464-48-6 | |
| Record name | PCB 79 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41464-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3',4,5'-Tetrachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041464486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3',4,5'-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3',4,5'-TETRACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M91OP0SDFT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



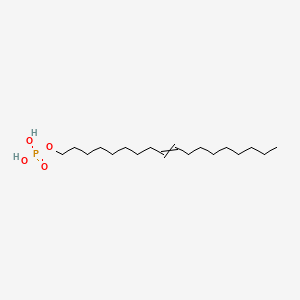

![5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1593803.png)
